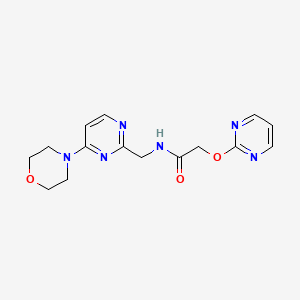

N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-pyrimidin-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c22-14(11-24-15-17-3-1-4-18-15)19-10-12-16-5-2-13(20-12)21-6-8-23-9-7-21/h1-5H,6-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQFELQUVUCOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N6O2

- Molecular Weight : 320.36 g/mol

- Chemical Structure : The compound contains a morpholine ring, a pyrimidine moiety, and an acetamide functional group, which contribute to its biological activity.

Research indicates that this compound may act as a modulator of various biological pathways. Its structural components suggest potential interactions with specific receptors and enzymes involved in disease processes.

- Receptor Interaction : The morpholine and pyrimidine rings are known to interact with sigma receptors, which play roles in pain modulation and neuroprotection .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of similar compounds exhibit inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), indicating a possible mechanism for therapeutic effects against neurological disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's potential in various assays:

| Biological Activity | IC50 Value (nM) | Reference |

|---|---|---|

| AChE Inhibition | 24.85 - 132.85 | |

| CA I Inhibition | 483.50 - 1,243.04 | |

| CA II Inhibition | 508.55 - 1,284.36 |

These values indicate that the compound may possess significant inhibitory effects on these enzymes, which are crucial in conditions like Alzheimer's disease.

Case Studies

Several case studies have explored the pharmacological applications of compounds related to this compound:

- Pain Management : Similar compounds have shown efficacy in reducing nociception in animal models, suggesting potential applications in treating inflammatory pain .

- Neuroprotective Effects : Research has indicated that compounds with similar structures may enhance neuroprotection through sigma receptor modulation, which could be beneficial in neurodegenerative diseases .

Toxicity and Safety Profile

Toxicity assessments are critical for evaluating the safety of this compound. Preliminary toxicity analyses suggest that compounds within this class exhibit favorable profiles with low predicted toxicity levels, making them suitable candidates for further development .

Scientific Research Applications

Inhibition of Enzymatic Activity

Research indicates that compounds similar to N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide exhibit inhibitory effects on key metabolic enzymes. For instance, studies on pyrimidine derivatives have shown their potential as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. These compounds can modulate lipid signaling pathways, impacting various physiological processes and disease states, including neurodegenerative diseases and metabolic disorders .

Anti-cancer Properties

The compound's structural similarity to known tyrosine kinase inhibitors, such as imatinib and nilotinib, suggests potential applications in cancer therapy. These inhibitors target specific signaling pathways critical for cancer cell proliferation. The investigation of this compound may reveal its efficacy against cancers characterized by dysregulated tyrosine kinase activity .

Neuropharmacological Effects

Preliminary studies have indicated that derivatives of this compound could influence emotional behavior by modulating endocannabinoid signaling through the inhibition of NAPE-PLD. Such modulation may provide insights into developing treatments for mood disorders and anxiety .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the morpholine and pyrimidine moieties can significantly affect the compound's potency and selectivity against biological targets.

Key Findings from SAR Studies:

- Morpholine Substituents : Altering the morpholine group can enhance the lipophilicity and biological activity of the compound.

- Pyrimidine Modifications : Substituents on the pyrimidine ring can impact binding affinity to target enzymes, with specific configurations yielding higher inhibitory activity .

In Vivo Studies on Emotional Behavior

A study involving a related compound demonstrated significant changes in emotional behavior in mice when administered at specific doses. This highlights the potential for this compound to influence neurochemical pathways involved in mood regulation .

Cancer Cell Proliferation Inhibition

In vitro assays have shown that pyrimidine derivatives exhibit selective inhibition of cancer cell lines, suggesting that this compound may possess similar properties. Further studies are required to elucidate its mechanism of action and therapeutic window .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Linker Atom Modifications: Ether vs. Thioether

Key Comparisons:

- Thioether Analogs (): 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide replaces the oxygen ether with a sulfur atom, altering electronic properties (e.g., increased nucleophilicity) and bond length (C–S: ~1.81 Å vs. C–O: ~1.43 Å). This may enhance stability against oxidative degradation but reduce hydrogen-bonding capacity .

- Ether-Based Compounds (Target Compound): The pyrimidin-2-yloxy group likely improves target selectivity for oxygen-dependent enzymes (e.g., kinases) due to stronger hydrogen-bond acceptance .

Table 2: Linker Atom Influence

| Compound | Linker Atom | Bond Length (Å) | Electronic Effect | Stability |

|---|---|---|---|---|

| Target Compound | O | ~1.43 | Polar, H-bond acceptor | Moderate oxidation resistance |

| S | ~1.81 | Nucleophilic, less polar | High oxidative stability |

Heterocyclic Additions and Antimicrobial Activity

- Azole-Containing Analogs: Compounds like 2-((4-(4-chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide incorporate chlorofuran and azole rings, broadening antimicrobial activity via membrane disruption or enzyme inhibition.

- Target Compound: While antimicrobial data are unavailable, the pyrimidinyloxy group’s resemblance to nucleotide structures may support DNA/RNA-targeted mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.